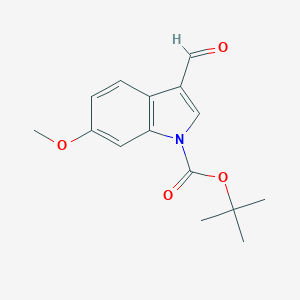

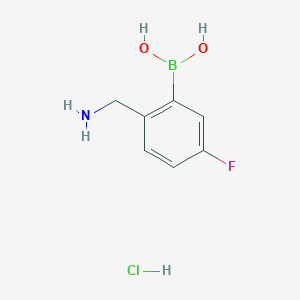

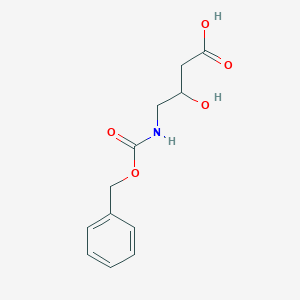

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one, also known as 4AP-5PY, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a highly potent compound that has been shown to have a wide range of biochemical and physiological effects. 4AP-5PY has been used in the synthesis of other compounds, in drug design and development, and in medical research.

Aplicaciones Científicas De Investigación

Ultrasound-Promoted Synthesis

Ultrasound-promoted synthesis techniques have been applied to create fused polycyclic structures, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, demonstrating the compound's utility in facilitating regioselective reactions with excellent yields under environmentally friendly conditions (Nikpassand et al., 2010).

Catalyst-Driven Synthesis

Research has shown that by tuning Rh(II) catalysts and reaction conditions, 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates can be synthesized from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles, offering a versatile approach to synthesizing pyrazolone-based compounds (Rostovskii et al., 2017).

Fluorinated Derivatives Synthesis

The synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides from 5-amino-1-(2,3-O-isopropylidene-b-D-ribofuranosyl)-1H-pyrazole indicates the compound's significance in creating nucleoside mimetics, highlighting its potential in pharmaceutical development (Iaroshenko et al., 2009).

Green Synthesis Methodologies

A green synthesis approach has been developed for pyrazolo[3,4-b:4′,3′-e]pyridin-3(2H)-one derivatives, showcasing the compound's adaptability in environmentally benign procedures for generating compounds with potential optical properties and broad application prospects (Xu et al., 2018).

Spectroscopic and Structural Investigations

Spectroscopic and structural investigations on novel derivatives have been conducted to understand their potential in drug discovery, illustrating the compound's relevance in the pharmaceutical field (Kumar et al., 2020)

Reactivity and Ring Substitution

Studies on the reactivity of pyrazol-3-ones, including the compound of interest, highlight the versatility of these compounds in organic synthesis, providing insights into their alkylation, acylation, and other chemical transformations, which are crucial for developing novel pharmaceuticals and materials (Varvounis et al., 2007).

Multicomponent Synthesis for Antibacterial Activity

The multicomponent synthesis of novel heterocyclic compounds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, showcases the potential of using 3-aminopyrazoles in the creation of compounds with notable antibacterial activities, demonstrating the therapeutic potential of derivatives (Frolova et al., 2011).

Drug Precursors and Kinase-Focused Library Development

Research on the development of kinase-focused libraries using 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a scaffold highlights the strategic importance of this compound in drug discovery, especially in targeting cancer drug targets (Smyth et al., 2010).

Propiedades

IUPAC Name |

4-(3-aminopropyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-5-1-2-9-10(14-15-11(9)16)8-3-6-13-7-4-8/h3-4,6-7H,1-2,5,12H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFJPXZFJOUCSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=O)NN2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)

![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)

![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)